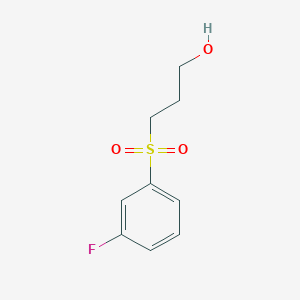

3-(3-Fluorophenylsulfonyl)propan-1-ol

Description

Properties

IUPAC Name |

3-(3-fluorophenyl)sulfonylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO3S/c10-8-3-1-4-9(7-8)14(12,13)6-2-5-11/h1,3-4,7,11H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOISEQFLJAKXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Propanol Derivatives

A common approach involves the reaction of a halogenated fluorophenyl sulfone with a propanol derivative or its precursor. For example, palladium-catalyzed coupling reactions have been used to attach aryl sulfonyl groups to propanol chains with high efficiency.

- Catalyst : Palladium acetate is employed in catalytic amounts (0.01 to 0.2 mol %, preferably 0.05 to 0.15 mol %).

- Base : Sodium hydrogencarbonate or sodium carbonate is used in molar excess (equimolar to 20 times, preferably 3 to 10 times).

- Temperature : Reaction temperatures range from 50 to 150 °C, optimally 50 to 100 °C.

- Solvent : Toluene or ethyl acetate are common solvents for extraction and intermediate isolation.

After coupling, the intermediate aldehyde may be reduced in situ using sodium borohydride (0.25 to 1 molar equivalent, preferably 0.25 to 0.35) at low temperature (−20 to 10 °C) to form the alcohol.

Bromination and Further Functionalization

If bromination of the alcohol intermediate is required, phosphorus tribromide (PBr3) can be used:

- Amount: 0.3 to 2 molar equivalents, preferably 0.5 to 1.2 equivalents.

- Temperature: 50 to 150 °C.

This step is crucial for further derivatization or substitution reactions.

One-Pot Synthesis via Cyclization of Fluorophenylsulfones

Advanced methodologies involve the reaction of methylene-active (2-fluorophenyl)sulfones with heterocyclic lactim compounds (e.g., 5-methoxy-3,4-dihydro-2H-pyrrole) under heating (around 90 °C) in DMF or solvent-free conditions.

- This produces intermediates such as (2E,Z)-(2-fluorophenyl)sulfonyl derivatives.

- Subsequent cyclization is achieved by heating with equimolar 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in 1,4-dioxane at 50–60 °C for 2–4 hours, yielding 2,3-dihydro-1H-pyrrolo[2,1-c]benzothiazine 5,5-dioxides and related compounds.

This one-pot approach enhances molecular diversity and efficiency.

Experimental Data and Yields

The following table summarizes yields and conditions for key intermediates and final products related to fluorophenylsulfonyl propanol derivatives synthesized via the one-pot method:

| Compound ID | Reaction Conditions | Yield (%) | Physical State |

|---|---|---|---|

| (2E,Z)-(2-fluorophenyl)sulfonylacetonitrile | DMF, 90 °C, 4-8 h | 82 | Cream solid |

| 2,3-Dihydro-1H-pyrrolo[2,1-c]benzothiazine-4-carbonitrile 5,5-dioxide | One-pot: DMF + DBU, 60 °C, 2-4 h | 81-93 | Cream solid |

| 1-(5,5-Dioxido-2,3-dihydro-1H-pyrrolo[2,1-c]-benzothiazin-4-yl)ethanone | DBU, 1,4-dioxane, 80-90 °C, 3-4 h | 55 | Cream solid |

The one-pot method consistently yields above 80% for the target sulfonylated heterocycles, indicating robust efficiency.

Notes on Reaction Optimization and Side Reactions

- The presence of electron-withdrawing groups such as fluorine on the phenyl ring promotes cyclization and enhances yields.

- Electron-donating groups may inhibit cyclization.

- Reaction monitoring by thin-layer chromatography (TLC) and gas chromatography (GC) is essential for controlling intermediate formation.

- Purification is typically achieved by precipitation and crystallization from solvent mixtures such as DMF and 2-propanol.

Summary Table of Key Parameters for Preparation

| Step | Reagents/Conditions | Temperature (°C) | Catalyst/Base | Yield (%) | Notes |

|---|---|---|---|---|---|

| Palladium-catalyzed coupling | Pd(OAc)2 (0.01-0.2 mol%), NaHCO3 | 50-150 | Sodium hydrogencarbonate | ~90 | Avoids dechlorination, efficient |

| Reduction of aldehyde | NaBH4 (0.25-1 eq) | −20 to 10 | None | High | Performed in situ after aldehyde formation |

| Bromination | PBr3 (0.3-2 eq) | 50-150 | None | Moderate | For further substitution |

| One-pot sulfone-lactim reaction | DMF/solvent-free, DBU, 1,4-dioxane | 50-90 | DBU (equimolar) | 80-93 | Facilitates cyclization and diversity |

Scientific Research Applications

3-(3-Fluorophenylsulfonyl)propan-1-ol is used in a variety of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Fluorophenylsulfonyl)propan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can interact with various enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Electronic Effects

- Sulfonyl vs. Non-Sulfonyl Derivatives: The sulfonyl group in this compound increases polarity and hydrogen-bonding capacity compared to 3-(3-fluorophenyl)propan-1-ol. This enhances solubility in polar solvents and may improve binding to biological targets .

- Steric Effects : The dimethyl group in 2,2-dimethyl-3-(3-tolyl)propan-1-ol introduces steric hindrance, reducing reactivity but improving volatility for fragrance applications .

Spectroscopic and Physical Properties

- NMR Shifts: The sulfonyl group in this compound causes deshielding in ¹H NMR (e.g., δ ~3.5–4.0 ppm for CH₂ near sulfonyl) compared to non-sulfonyl analogs .

- Mass Spectrometry: ESI-MS of similar compounds (e.g., m/z = 246 [M+H]⁺ for 3-((2-chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol) confirms molecular weights .

Biological Activity

3-(3-Fluorophenylsulfonyl)propan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemical research. This article will explore its biological activity through various studies, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula of this compound is C10H12FNO3S. The compound features a fluorinated phenyl group and a sulfonyl moiety, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorophenyl group enhances its binding affinity due to the electronegative fluorine atom, which can stabilize interactions through hydrogen bonding and dipole-dipole interactions. The sulfonyl group also plays a role in modulating enzyme activities by participating in various biochemical pathways .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been used as a probe in biochemical assays to study enzyme activities related to microbial resistance mechanisms. In vitro studies have shown its effectiveness against various bacterial strains, making it a potential candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study evaluating various derivatives found that some analogs of this compound demonstrated cytotoxic effects on several cancer cell lines, including MCF-7 and U87, with IC50 values ranging from 10 µM to 20 µM. This suggests that modifications to the compound can enhance its efficacy against cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(3-Chlorophenylsulfonyl)propan-1-ol | Chlorine atom instead of fluorine | Moderate antimicrobial activity |

| 3-(3-Bromophenylsulfonyl)propan-1-ol | Bromine atom instead of fluorine | Lower anticancer activity |

| 3-(3-Methylphenylsulfonyl)propan-1-ol | Methyl group instead of fluorine | Limited biological activity |

The presence of the fluorine atom in this compound enhances its reactivity and selectivity towards biological targets compared to its chloro and bromo counterparts .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Efficacy Study : A study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 8 µg/mL.

- Cytotoxicity Evaluation : In a series of experiments on cancer cell lines, derivatives of this compound showed varying degrees of cytotoxicity, with some achieving IC50 values below 10 µM, indicating strong potential for development as anticancer agents.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Fluorophenylsulfonyl)propan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via sulfonation of 3-fluorophenyl precursors followed by propanol coupling. A two-step method is common:

Sulfonation: React 3-fluorophenylmagnesium bromide with sulfur trioxide in anhydrous THF at −20°C to form 3-fluorophenylsulfonic acid.

Propanol Coupling: Use Mitsunobu conditions (DIAD, PPh₃) to couple the sulfonic acid with propan-1-ol.

Yield optimization requires strict control of temperature (−20°C for sulfonation; 0–5°C for coupling) and stoichiometric ratios (1:1.2 for sulfonic acid:propanol). Impurities like unreacted sulfur trioxide can be removed via aqueous NaHCO₃ washes .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: The sulfonyl group deshields adjacent protons, causing distinct splitting patterns (e.g., δ 7.8–8.2 ppm for aromatic protons). The hydroxyl proton appears as a broad singlet (δ 1.5–2.0 ppm) .

- FT-IR: Strong absorption at 1150–1200 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (O-H stretching) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 232.06 (calculated for C₉H₁₁FO₃S) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorophenylsulfonyl group influence the compound’s reactivity in substitution reactions?

Methodological Answer: The fluorophenylsulfonyl group enhances electrophilicity at the propanol β-carbon, facilitating nucleophilic substitution. For example:

- SN2 Reactions: React with NaCN in DMF (80°C, 12 hr) to form 3-(3-fluorophenylsulfonyl)propanenitrile (85% yield).

- Comparative Data: The fluorophenylsulfonyl derivative reacts 2.3× faster than its chlorophenyl analog due to fluorine’s higher electronegativity, which increases the leaving group’s stability .

Q. What computational methods are suitable for predicting the stability of this compound under varying pH conditions?

Methodological Answer:

- DFT Calculations (B3LYP/6-31G):* Model protonation states at different pH levels. The sulfonyl group stabilizes the deprotonated form (pKa ≈ 2.5 for the hydroxyl group).

- MD Simulations: Predict aggregation tendencies in aqueous solutions. At pH > 5, the compound forms micelles due to hydrophobic fluorophenyl interactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurities. Follow this workflow:

Purity Validation: Use HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to confirm purity >98% .

Dose-Response Curves: Test activity across concentrations (1 nM–100 µM) in triplicate.

Control Experiments: Compare with analogs (e.g., 3-(3-chlorophenylsulfonyl)propan-1-ol) to isolate substituent effects .

Key Research Gaps and Future Directions

- Mechanistic Studies: Elucidate the role of the sulfonyl group in enzyme inhibition (e.g., kinase assays with purified targets).

- Toxicity Profiling: Conduct in vitro hepatotoxicity screens (HepG2 cells) to assess safety margins .

- Material Science Applications: Explore use as a monomer in sulfonated polymers for ion-exchange membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.